![molecular formula C9H10ClNO5S B2423965 L-Serine, N-[(4-chlorophenyl)sulfonyl]- CAS No. 106111-13-1](/img/structure/B2423965.png)
L-Serine, N-[(4-chlorophenyl)sulfonyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Serine, N-[(4-chlorophenyl)sulfonyl]- is a chemical compound with the IUPAC name 2-[(4-chlorophenyl)sulfonylamino]-3-hydroxypropanoic acid. It has the molecular formula C9H10ClNO5S and a molecular weight of 279.69 g/mol. This compound is notable for its applications in various scientific research fields, including chemistry, biology, and medicine.
Méthodes De Préparation
The synthesis of L-Serine, N-[(4-chlorophenyl)sulfonyl]- typically involves the reaction of L-serine with 4-chlorobenzenesulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography .
Analyse Des Réactions Chimiques
L-Serine, N-[(4-chlorophenyl)sulfonyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfone derivatives.
Reduction: It can be reduced to form sulfoxide derivatives.
Substitution: The sulfonyl group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.
Applications De Recherche Scientifique
L-Serine, N-[(4-chlorophenyl)sulfonyl]- is used in several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies involving enzyme inhibition and protein modification.
Medicine: Research on this compound includes its potential use as a pharmaceutical intermediate and its effects on biological pathways.
Mécanisme D'action
The mechanism of action of L-Serine, N-[(4-chlorophenyl)sulfonyl]- involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction can affect various biological pathways, including those involved in cell signaling and metabolism.
Comparaison Avec Des Composés Similaires
L-Serine, N-[(4-chlorophenyl)sulfonyl]- can be compared with other sulfonyl-containing amino acid derivatives, such as:
- L-Serine, N-[(4-methylphenyl)sulfonyl]-
- L-Serine, N-[(4-nitrophenyl)sulfonyl]- These compounds share similar structural features but differ in their substituents on the phenyl ring, which can influence their reactivity and biological activity. The presence of the chlorine atom in L-Serine, N-[(4-chlorophenyl)sulfonyl]- makes it unique and can affect its chemical properties and interactions.
Propriétés
IUPAC Name |
(2S)-2-[(4-chlorophenyl)sulfonylamino]-3-hydroxypropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO5S/c10-6-1-3-7(4-2-6)17(15,16)11-8(5-12)9(13)14/h1-4,8,11-12H,5H2,(H,13,14)/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IURIKCONOHHESK-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)NC(CO)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1S(=O)(=O)N[C@@H](CO)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

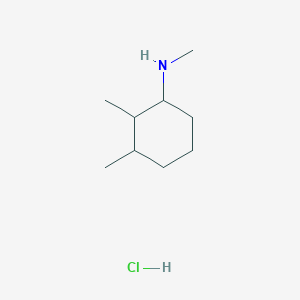
![8-(Chloromethyl)imidazo[1,5-a]pyridine](/img/structure/B2423886.png)
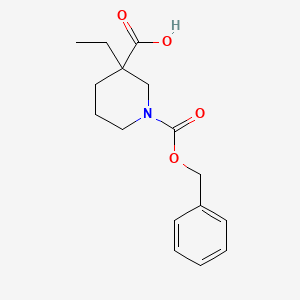
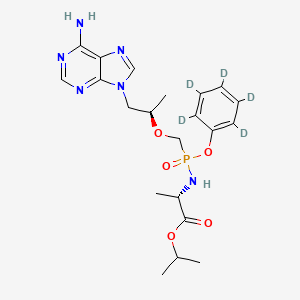
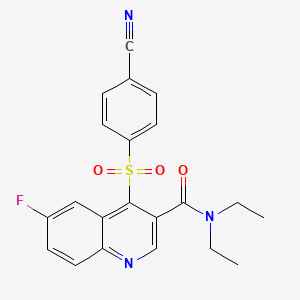
![Endo-3-azabicyclo[3.2.1]octan-8-ol](/img/structure/B2423893.png)
![N-[Cyano-(2-fluorophenyl)methyl]-2-methyl-3-pyridin-2-ylbenzamide](/img/structure/B2423896.png)
![2,4-Dichlorothieno[3,2-d]pyrimidine-6-sulfonyl chloride](/img/structure/B2423898.png)
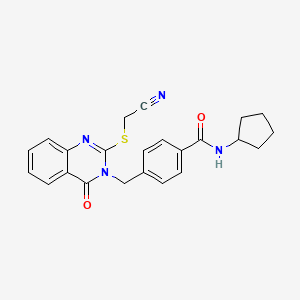
![2-{[1-(Cyclopentylmethyl)piperidin-4-yl]oxy}-5-methylpyrimidine](/img/structure/B2423901.png)
![7,7-Difluoro-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine HCl](/img/structure/B2423902.png)
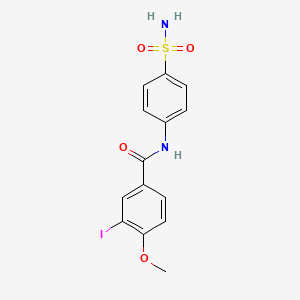
![2-(benzo[d]isoxazol-3-yl)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)acetamide](/img/structure/B2423905.png)
